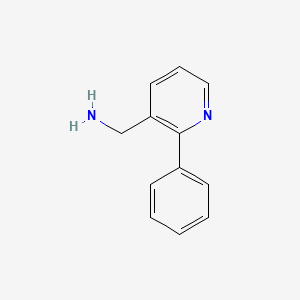

(2-Phenylpyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

(2-phenylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C12H12N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H,9,13H2 |

InChI Key |

NNJGJDHZJMTFIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylpyridin 3 Yl Methanamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by transforming a target molecule into a sequence of simpler precursor structures. For (2-Phenylpyridin-3-yl)methanamine, two primary strategic disconnections are considered:

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond of the aminomethyl group. This simplifies the target molecule to a precursor containing a functional group at the 3-position that can be converted into a methanamine. This approach, known as a Functional Group Interconversion (FGI), leads to key intermediates such as:

2-Phenylpyridine-3-carbaldehyde (for reductive amination).

2-Phenyl-3-cyanopyridine (for nitrile reduction).

2-Phenylnicotinamide (for amide reduction).

C-C Bond Disconnections of the Ring: A more fundamental disconnection involves breaking the bonds of the pyridine (B92270) ring or the bond connecting the phenyl group. This strategy focuses on building the core 2-phenylpyridin-3-yl structure from simpler, acyclic, or non-coupled precursors. Key disconnections include:

Breaking the bond between the phenyl group and the pyridine ring, leading to a 2-halopyridine derivative and a phenylboronic acid (for Suzuki coupling) or phenyllithium.

Breaking the pyridine ring itself, which suggests cyclization strategies like the Hantzsch pyridine synthesis from α,β-unsaturated compounds, ammonia (B1221849), and an active methylene (B1212753) compound.

These disconnections provide a roadmap for assembling the target molecule, starting from the synthesis of the core heterocyclic structure and culminating in the installation of the required aminomethyl functional group.

**2.2. Classical Synthetic Approaches to the 2-Phenylpyridin-3-yl Core

The formation of the central 2-phenylpyridine (B120327) skeleton is a critical phase in the synthesis. This can be achieved either by building the pyridine ring with the phenyl group already in place or by adding the phenyl group to an existing pyridine ring.

Constructing the substituted pyridine ring from acyclic precursors is a versatile method. One notable approach involves the reaction of acetophenone (B1666503) and allyl alcohol in the presence of ammonia over molecular sieve catalysts. researchgate.net This method can produce 2-phenylpyridine derivatives in a single step. researchgate.net While this specific reaction yields the parent 2-phenylpyridine, modifications to the starting materials could potentially introduce substituents at the 3-position, suitable for later conversion to a methanamine group.

Another classical approach is the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated carbonyl compound, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. advancechemjournal.com

| Cyclization Method | Precursors | Key Features |

| From Acetophenone | Acetophenone, Allyl Alcohol, Ammonia | Single-step synthesis over molecular sieve catalysts. researchgate.net |

| Hantzsch Synthesis | α,β-Unsaturated Carbonyl, β-Ketoester, Ammonia | Forms a dihydropyridine intermediate that requires oxidation. advancechemjournal.com |

An alternative and widely used strategy is to start with a pre-formed pyridine ring and introduce the phenyl group at the 2-position.

A fundamental method for this transformation is the reaction of pyridine with an organometallic phenyl reagent, such as phenyllithium (C₆H₅Li), which directly adds the phenyl group to the pyridine ring to form 2-phenylpyridine. wikipedia.org

More advanced and versatile methods include transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose, typically involving the reaction of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with phenylboronic acid in the presence of a palladium catalyst. This method is highly efficient and tolerates a wide range of functional groups.

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful technique for the direct functionalization of the 2-phenylpyridine core. rsc.orgresearchgate.net This allows for the introduction of various functional groups at the ortho-position of the phenyl ring, though modifications of this strategy can also be applied to the pyridine ring itself. rsc.orgresearchgate.net

| Functionalization Method | Pyridine Precursor | Phenyl Reagent | Catalyst/Conditions |

| Direct Arylation | Pyridine | Phenyllithium | N/A |

| Suzuki-Miyaura Coupling | 2-Halopyridine | Phenylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base |

| C-H Activation | 2-Phenylpyridine | Various | Palladium Catalyst, Oxidant rsc.org |

Methods for Introduction of the Methanamine Moiety

Once the 2-phenylpyridine core bearing a suitable functional group at the 3-position is synthesized, the final step is the formation of the methanamine side chain. This is typically accomplished through reductive pathways.

Reductive amination is a highly effective method for converting aldehydes or ketones into amines. libretexts.orgrsc.org In this context, the synthesis would proceed via a 2-phenylpyridine-3-carbaldehyde intermediate. This aldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine, this compound.

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like nickel). libretexts.org

| Precursor | Reagents | Reducing Agent | Product |

| 2-Phenylpyridine-3-carbaldehyde | Ammonia (NH₃) | Sodium Borohydride (NaBH₄) or H₂/Catalyst | This compound |

Alternative routes involve the reduction of either a nitrile or an amide group at the 3-position of the 2-phenylpyridine ring. These functional groups can often be readily prepared from a carboxylic acid or halide precursor.

Reduction of Nitriles: The reduction of a nitrile (cyano group) is an excellent method for synthesizing primary amines. libretexts.orgacsgcipr.org The precursor, 2-phenyl-3-cyanopyridine, can be reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgresearchgate.netchemguide.co.uk An alternative is catalytic hydrogenation, using hydrogen gas (H₂) with a heterogeneous catalyst such as palladium, platinum, or Raney nickel. acsgcipr.orgresearchgate.net

Reduction of Amides: Similarly, primary amides can be reduced to amines using a strong reducing agent. The precursor, 2-phenylnicotinamide, can be effectively reduced to this compound using lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comchemistrysteps.com This reaction involves the complete reduction of the carbonyl group of the amide.

| Precursor | Method | Reagents |

| 2-Phenyl-3-cyanopyridine | Hydride Reduction | 1. LiAlH₄ in Ether/THF 2. H₂O workup chemguide.co.uk |

| Catalytic Hydrogenation | H₂, Palladium/Platinum/Raney Ni Catalyst acsgcipr.org | |

| 2-Phenylnicotinamide | Hydride Reduction | 1. LiAlH₄ in Ether/THF 2. H₂O workup masterorganicchemistry.com |

Gabriel Synthesis and Related N-Protection/Deprotection Strategies

The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines, effectively avoiding the overalkylation often encountered in direct alkylation of ammonia. researchgate.netresearchgate.net This method is highly applicable to the synthesis of this compound, proceeding in a two-step sequence.

The first step involves the nucleophilic substitution of a suitable precursor, 3-(halomethyl)-2-phenylpyridine (e.g., 3-(bromomethyl)-2-phenylpyridine), with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion, with the bulky phthaloyl group preventing multiple alkylations of the nitrogen atom. wiley-vch.denih.gov This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the SN2 reaction.

The second step is the deprotection of the resulting N-(2-phenylpyridin-3-ylmethyl)phthalimide to liberate the desired primary amine. A common and effective method for this cleavage is the Ing-Manske procedure, which involves treatment with hydrazine hydrate in a protic solvent like ethanol. mdpi.com This method is often preferred over acidic or basic hydrolysis due to its milder and more neutral reaction conditions. mdpi.com The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide group, leading to the formation of a stable phthalhydrazide byproduct and the release of the free this compound.

| Step | Reaction | Typical Reagents and Conditions | Key Feature |

| 1 | N-Alkylation | 3-(Bromomethyl)-2-phenylpyridine, Potassium phthalimide, DMF | Formation of the protected amine, preventing overalkylation. |

| 2 | Deprotection | Hydrazine hydrate, Ethanol, Reflux | Mild cleavage of the phthalimide group to yield the primary amine. |

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of more efficient, sustainable, and scalable processes. For the synthesis of this compound, several advanced protocols can be envisioned.

Transition Metal-Catalyzed C-N Bond Formation Approaches

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and could be adapted for the synthesis of this compound. rsc.orgresearchgate.net In a potential synthetic route, a suitable nitrogen source, such as ammonia or an ammonia equivalent like benzophenone imine, could be coupled with 3-(halomethyl)-2-phenylpyridine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The reaction typically requires a base, such as sodium tert-butoxide, to facilitate the catalytic cycle.

Rhodium and iridium-catalyzed reactions also offer promising avenues for the synthesis of benzylic amines. For instance, rhodium-catalyzed hydroaminomethylation of 2-phenyl-3-vinylpyridine could potentially yield the target compound. Furthermore, iridium-catalyzed C-H amination could be a future direction, allowing for the direct conversion of a C-H bond at the 3-methyl position of 2-phenyl-3-methylpyridine to an amino group, although this would represent a more advanced and less precedented approach for this specific substrate.

| Catalyst System | Reaction Type | Potential Substrates | Key Advantage |

| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | 3-(Halomethyl)-2-phenylpyridine and an ammonia source | High functional group tolerance and broad substrate scope. |

| Rhodium Complex | Hydroaminomethylation | 2-Phenyl-3-vinylpyridine | Atom-economical addition of an amine across a double bond. |

| Iridium Complex | C-H Amination (hypothetical) | 2-Phenyl-3-methylpyridine | Direct functionalization of a C-H bond, reducing synthetic steps. |

Green Chemistry Principles in Synthesis (e.g., Solvent-free, Aqueous Media, Biocatalysis)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be considered.

The use of aqueous media as a solvent is a key aspect of green chemistry. While the solubility of the reactants might be a challenge, the use of phase-transfer catalysts or surfactants could facilitate reactions in water. For example, a nucleophilic substitution reaction with an azide salt in water, followed by reduction, could be a greener alternative to the use of organic solvents.

Solvent-free reactions, often facilitated by microwave irradiation, can also significantly reduce waste and reaction times. beilstein-journals.org A solid-state reaction between 3-(halomethyl)-2-phenylpyridine and a solid amine source, such as hexamethylenetetramine (a key reagent in the Delepine reaction), could be explored.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach. Transaminases are enzymes that can catalyze the conversion of a ketone to an amine. A potential biocatalytic route to this compound could involve the enzymatic amination of the corresponding ketone, 2-phenyl-3-acetylpyridine. This would require the identification or engineering of a suitable transaminase that accepts this specific substrate.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for scalable synthesis, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.netacs.org

The synthesis of this compound could be adapted to a flow process. For instance, the reaction of 3-(chloromethyl)-2-phenylpyridine with a solution of ammonia or another amine source could be performed in a heated microreactor. The short residence times and precise temperature control in a flow system can often lead to higher yields and fewer byproducts compared to batch processing.

Stereoselective Synthesis of Chiral Derivatives of this compound

The introduction of a chiral center at the methanamine carbon of this compound opens up possibilities for its use in applications where stereochemistry is critical, such as in pharmaceuticals.

Chemical Reactivity and Transformational Chemistry of 2 Phenylpyridin 3 Yl Methanamine

Reactivity of the Primary Amine Group

The primary amine of (2-phenylpyridin-3-yl)methanamine, attached to a methylene (B1212753) linker, behaves as a typical benzylic-type amine. It is a potent nucleophile and readily participates in a variety of bond-forming reactions.

Acylation and Sulfonylation Reactions

The primary amine undergoes facile acylation with various acylating agents, such as acyl chlorides and anhydrides, to form stable amide derivatives. This reaction is fundamental for introducing carbonyl-containing moieties. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. Often, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.compearson.com

Similarly, sulfonylation occurs when the amine is treated with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, to yield the corresponding sulfonamides. echemcom.comsigmaaldrich.com These reactions are crucial for installing sulfonyl groups, which are prevalent in medicinal chemistry. The reaction can be performed under various conditions, including in aqueous media with a base like sodium hydroxide. researchgate.net

| Reaction Type | Reagent Class | Example Reagent | Product Class |

| Acylation | Acyl Chloride | Acetyl chloride | N-((2-Phenylpyridin-3-yl)methyl)acetamide |

| Acylation | Acid Anhydride (B1165640) | Acetic anhydride | N-((2-Phenylpyridin-3-yl)methyl)acetamide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-((2-Phenylpyridin-3-yl)methyl)-4-methylbenzenesulfonamide |

Imine and Enamine Formation and Subsequent Transformations

As a primary amine, this compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comtib.eu The pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

| Reactant | Product |

| Benzaldehyde | (E)-N-Benzylidene-1-(2-phenylpyridin-3-yl)methanamine |

| Acetone | N-((2-Phenylpyridin-3-yl)methyl)propan-2-imine |

Enamines are not formed directly from this compound as it is a primary amine. Enamine formation requires a secondary amine. wikipedia.org However, if the primary amine is first transformed into a secondary amine (e.g., via mono-N-alkylation), the resulting secondary amine can then react with an aldehyde or ketone to form an enamine. wikipedia.org This enamine can then act as a carbon nucleophile in subsequent transformations like alkylation or acylation, known as the Stork enamine alkylation. wikipedia.org

N-Alkylation, N-Arylation, and N-Heteroatom Bond Formation

The nitrogen atom of the aminomethyl group can be functionalized through the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation: The primary amine can be alkylated using alkyl halides or other alkylating agents to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation due to the increased nucleophilicity of the secondary amine product. acs.org Alternative methods, such as reductive amination (the reaction with an aldehyde or ketone followed by reduction of the intermediate imine) or the "borrowing hydrogen" methodology using alcohols as alkylating agents in the presence of a suitable metal catalyst, offer greater control for mono-alkylation. organic-chemistry.orgacs.org

N-Arylation: The formation of an N-aryl bond can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples the amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. rsc.orgacs.org This transformation is a powerful tool for constructing complex diaryl or aryl-alkyl amine structures.

N-Heteroatom Bond Formation: Beyond the N-S bond formation in sulfonylation, other N-heteroatom bonds can be formed. For instance, reaction with isothiocyanates would yield the corresponding thiourea (B124793) derivatives.

Diazotization and Sandmeyer-Type Reactions

The reaction of primary amines with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) is known as diazotization. byjus.comunacademy.comcareers360.com A critical distinction must be made between primary aromatic amines and primary aliphatic/benzylic amines.

For primary aromatic amines, this reaction yields relatively stable aryldiazonium salts, which are versatile intermediates in Sandmeyer and related reactions for introducing halides, cyano, hydroxyl, and other groups onto the aromatic ring. chemicalnote.com

However, this compound is a primary benzylic amine, as the amino group is not directly attached to an aromatic ring. The diazotization of primary benzylic amines forms highly unstable alkyldiazonium salts. organic-chemistry.org These intermediates rapidly lose molecular nitrogen (N₂) to generate a primary benzylic carbocation. This carbocation is highly reactive and will lead to a mixture of products from substitution (with any nucleophile present, such as water or the acid's conjugate base) and elimination, rather than the clean substitution seen in the Sandmeyer reaction. organic-chemistry.org Therefore, classic Sandmeyer-type reactions are not synthetically useful for this compound.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is basic and available for reactions with electrophiles, though its reactivity is modulated by the electronic and steric influence of the 2-phenyl substituent.

N-Oxidation and N-Quaternization Reactions

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like m-CPBA. The oxidation of 2-substituted pyridines to their N-oxides is a well-established transformation. researchgate.net Pyridine N-oxides are valuable synthetic intermediates, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often directing functionalization to the C2 and C4 positions. researchgate.netsemanticscholar.org

N-Quaternization: The pyridine nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide) or other strong alkylating agents to form quaternary pyridinium (B92312) salts. researchgate.netrsc.org This reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters the electronic properties and reactivity of the molecule, for example, by enhancing π-electron delocalization. rsc.org

| Reaction Type | Reagent | Product Class |

| N-Oxidation | m-CPBA | Pyridine N-oxide |

| N-Quaternization | Methyl iodide | Pyridinium salt |

Coordination Chemistry with Metal Centers (Focus on Binding Modes and Ligand Properties)

This compound and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. wikipedia.org The primary binding motif involves the nitrogen atoms of the pyridine ring and the aminomethyl side chain, which act as Lewis basic sites. wikipedia.org This chelation typically results in the formation of a six-membered ring, a stable arrangement in coordination complexes. The resulting metal complexes often exhibit interesting photoluminescent or electrical conductivity properties due to the conjugated nature of the ligand system. researchgate.net

The coordination properties can be modulated by introducing different substituents on the phenyl or pyridine rings, which alters the electronic and steric environment of the metal center. nih.gov For instance, substituted 2,2':6',2''-terpyridine ligands, which share structural similarities, have been used to create iron(II) complexes with potential anticancer activity. nih.gov The specific coordination mode and the resulting geometry of the complex are highly dependent on the metal ion and the ligand structure. Common geometries include octahedral and square planar. wikipedia.org

Table 1: Examples of Metal Complexes with Phenylpyridine-Type Ligands

| Metal Center | Ligand Type | Coordination Geometry | Potential Application |

|---|---|---|---|

| Iron(II) | Substituted 2,2':6',2''-terpyridines | Sandwich-like | Anticancer agents nih.gov |

| Cobalt(II) | 4′-pyridyl-2,2′;6′,2″-terpyridine | Polymorphic | Coordination polymers researchgate.net |

| Iridium(III) | Phenyl-substituted 2-phenylpyridine (B120327) | Not specified | Light-emitting electrochemical cells science.gov |

Reactivity of the Phenyl and Pyridine Ring Systems

The chemical reactivity of this compound is characterized by the interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring. The aminomethyl group further influences the reactivity of both aromatic systems.

The phenyl ring of 2-phenylpyridine is susceptible to electrophilic attack. However, the pyridine ring acts as a deactivating group. In acidic conditions, the pyridine nitrogen is protonated, further deactivating the entire molecule towards electrophilic substitution. A kinetic study of the nitration of 2-phenylpyridine revealed that the reaction proceeds on the conjugate acid, with substitution occurring at the 2'-, 3'-, and 4'-positions of the phenyl ring. rsc.org The presence of substituents on the phenyl ring can influence the conformational energy and the preference for axial or equatorial orientations in related heterocyclic systems. science.gov

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the phenyl ring in 2-phenylpyridine derivatives. wikipedia.orgbaranlab.org The pyridine nitrogen acts as a directing group, facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.orguwindsor.ca This method allows for the synthesis of complex molecules that would be difficult to access through classical electrophilic substitution. The choice of base and solvent is crucial for the success of DoM, with alkyllithiums in ethereal solvents being common. uwindsor.ca The development of hindered amide bases has expanded the scope of this reaction to include more sensitive substrates. harvard.edu

Cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applicable to functionalized this compound derivatives.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. researchgate.net It is a versatile method for creating biaryl structures and is tolerant of a wide range of functional groups. researchgate.netmdpi.com For instance, a microwave-promoted Suzuki coupling has been used to synthesize substituted 2-phenylhistamines. nih.gov Ligand-free conditions have also been developed, offering environmental and cost benefits. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is stereospecific and tolerant of many functional groups, although aryl chlorides can be less reactive. youtube.comlibretexts.org The mechanism involves oxidative addition, migratory insertion, and beta-hydride elimination steps. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium. wikipedia.orglibretexts.org It is a significant improvement over older methods for synthesizing aryl amines. wikipedia.org The development of specialized phosphine ligands by Buchwald and mechanistic insights from Hartwig have greatly expanded the scope and efficiency of this reaction. youtube.com This method has been successfully applied to the synthesis of di(hetero)arylamines from halopyridines. researchgate.net

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Key Reactants | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound, Aryl/Vinyl Halide | Palladium catalyst | C-C researchgate.net |

| Heck Reaction | Alkene, Aryl/Vinyl Halide | Palladium catalyst, Base | C-C wikipedia.org |

Multi-Component Reactions and Cascade Transformations Involving this compound

The presence of a primary amine and two aromatic rings makes this compound a suitable substrate for multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govnih.gov The amine functionality can participate in well-known MCRs like the Ugi or Passerini reactions. nih.gov For example, the Groebke-Blackburn-Bienaymé three-component reaction has been used to synthesize imidazo[1,2-a]pyrazin-8-amines from diaminopyrazines. rug.nlrug.nl

Cascade reactions, where a series of intramolecular transformations are initiated by a single event, can also be designed using this scaffold. A one-pot photo-enzymatic cascade process has been developed for the enantioselective functionalization of saturated N-heterocyclic scaffolds, integrating a light-driven C–N cross-coupling with a biocatalytic carbene transfer. rsc.org

Chemo- and Regioselectivity in Complex Chemical Transformations

Controlling chemo- and regioselectivity is crucial when working with a multifunctional molecule like this compound. The different reactivity of the functional groups and aromatic rings allows for selective transformations under specific conditions.

For instance, the basicity difference between the pyridine nitrogen (pKa of conjugate acid ~5.2) and the aminomethyl nitrogen (pKa of conjugate acid ~9-10) allows for selective protonation and subsequent reactions. Under acidic conditions, the more basic aminomethyl group would be protonated, potentially directing reactions to other parts of the molecule.

In terms of regioselectivity on the aromatic rings, the pyridine ring is generally deactivated towards electrophilic substitution, which typically occurs at the 3- and 5-positions under harsh conditions. uoanbar.edu.iq In contrast, nucleophilic attack is favored at the 2- and 4-positions. uoanbar.edu.iq As discussed previously, directed ortho-metalation provides excellent regiocontrol for the functionalization of the phenyl ring. researchgate.netnih.govresearchgate.net In cross-coupling reactions of dihalo-substituted pyridines, the site of reaction can be controlled by the choice of ligand. nih.gov The development of new chemo-, regio-, and stereoselective reactions and methods is an active area of research. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Phenylpyridin 3 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise chemical environment of atoms within a molecule in solution. For (2-Phenylpyridin-3-yl)methanamine, NMR provides invaluable insights into the connectivity of its constituent atoms and their through-space relationships.

While one-dimensional (1D) NMR spectra offer a preliminary overview of the proton and carbon environments, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and for piecing together the complete molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying spin-spin coupling between protons, typically over two to three bonds. For this compound, COSY would reveal the connectivity within the phenyl and pyridine (B92270) ring systems, as well as the coupling between the methanamine protons and the benzylic proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the different functional groups in this compound, such as the bond between the phenyl ring and the pyridine ring, and the attachment of the methanamine group to the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information on the spatial proximity of protons, regardless of whether they are connected through bonds. For a molecule like this compound, NOESY can help determine the preferred conformation in solution by revealing close contacts between protons on the phenyl and pyridine rings.

Table 1: Illustrative 2D NMR Correlations for this compound

| Proton Signal | COSY Correlations (with other protons) | HMBC Correlations (with carbons) | NOESY Correlations (with other protons) |

| Pyridine H-4 | Pyridine H-5 | Pyridine C-2, C-5, C-6 | Pyridine H-5, Phenyl H-2' |

| Pyridine H-5 | Pyridine H-4, Pyridine H-6 | Pyridine C-3, C-4 | Pyridine H-4, Pyridine H-6 |

| Pyridine H-6 | Pyridine H-5 | Pyridine C-2, C-4, C-5 | Pyridine H-5, Methanamine CH₂ |

| Phenyl H-2'/H-6' | Phenyl H-3'/H-5' | Phenyl C-1', C-3'/C-5', Pyridine C-2 | Pyridine H-4 |

| Phenyl H-3'/H-5' | Phenyl H-2'/H-6', Phenyl H-4' | Phenyl C-1', C-2'/C-6', C-4' | Phenyl H-2'/H-6', Phenyl H-4' |

| Phenyl H-4' | Phenyl H-3'/H-5' | Phenyl C-2'/C-6' | Phenyl H-3'/H-5' |

| Methanamine CH₂ | Methanamine NH₂ | Pyridine C-3, Pyridine C-2, Pyridine C-4 | Pyridine H-6 |

| Methanamine NH₂ | Methanamine CH₂ | Pyridine C-3 | Methanamine CH₂ |

Note: The data in this table is illustrative and represents expected correlations based on the molecular structure.

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers a window into the structure and dynamics in the solid phase. nih.gov This is particularly important for characterizing polymorphic forms, which can have different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. nih.govacs.org For this compound, ssNMR could be used to:

Distinguish between different crystalline forms (polymorphs) by observing differences in chemical shifts and peak multiplicities.

Probe the local environment and packing of molecules in the crystal lattice.

Study the dynamics of the phenyl and pyridine rings, such as ring-flipping motions, in the solid state.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound or its derivatives would provide a wealth of precise structural information. nih.govresearchgate.net

Table 2: Expected Bond Lengths and Angles for this compound

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C(pyridine)-C(phenyl) | ~1.49 |

| C(pyridine)-C(methanamine) | ~1.51 |

| C-N (pyridine) | ~1.34 |

| C-C (aromatic) | ~1.39 |

| C-N (methanamine) | ~1.47 |

| Bond Angles (°) ** | |

| C(pyridine)-C(pyridine)-C(phenyl) | ~120 |

| C(pyridine)-C(pyridine)-C(methanamine) | ~120 |

| H-N-H (methanamine) | ~107 |

| Dihedral Angle (°) ** | |

| Phenyl ring plane vs. Pyridine ring plane | 30 - 60 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions that hold the crystal together. For this compound, key interactions would include:

Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. This allows for the formation of hydrogen bonding networks, which can significantly influence the crystal packing.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.govresearchgate.net These interactions are crucial in stabilizing the crystal structure.

Understanding these interactions is critical as they can affect physical properties such as melting point, solubility, and crystal morphology.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov By analyzing the frequencies of absorbed or scattered light, these methods provide a characteristic fingerprint of the functional groups present in a molecule.

For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching: The amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the phenyl and pyridine rings typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methanamine group are found in the 2800-3000 cm⁻¹ region.

C=C and C=N stretching: The aromatic ring vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the amine group is expected around 1600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | FT-IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| N-H Bend (amine) | 1590 - 1650 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR, Raman |

Note: The data in this table is illustrative and represents expected vibrational frequencies for the given functional groups.

By combining the insights from these advanced spectroscopic and crystallographic techniques, a comprehensive and detailed understanding of the structure, conformation, and intermolecular interactions of this compound and its derivatives can be achieved. This knowledge is paramount for any future exploration of this compound's chemical and physical properties.

Characteristic Vibrational Modes of the Amine, Phenyl, and Pyridine Moieties

The vibrational spectrum of this compound is a composite of the distinct vibrational signatures of its amine, phenyl, and pyridine components.

The amine group gives rise to characteristic N-H stretching vibrations, which are typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum. Asymmetric and symmetric stretching modes of the -NH₂ group are expected to appear as two distinct bands. The N-H bending (scissoring) vibration is anticipated around 1600 cm⁻¹, often overlapping with aromatic ring vibrations.

The phenyl group exhibits a well-defined set of vibrational modes. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further structural information.

The pyridine moiety , being a heterocyclic aromatic ring, has vibrational modes that are analogous to those of benzene, though modified by the presence of the nitrogen atom. The C=N and C=C stretching vibrations are prominent in the 1400-1600 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and typically appear at lower frequencies.

A hypothetical table of characteristic vibrational frequencies for this compound, based on DFT calculations, is presented below.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Description |

| N-H Asymmetric Stretch | Amine | 3450 | Asymmetric stretching of the N-H bonds |

| N-H Symmetric Stretch | Amine | 3350 | Symmetric stretching of the N-H bonds |

| Aromatic C-H Stretch | Phenyl/Pyridine | 3050 - 3100 | Stretching of C-H bonds on the aromatic rings |

| N-H Bend (Scissoring) | Amine | 1610 | Bending motion of the H-N-H angle |

| C=C/C=N Stretch | Phenyl/Pyridine | 1400 - 1600 | In-plane stretching of the aromatic ring bonds |

| C-N Stretch | Amine/Pyridine | 1250 - 1350 | Stretching of the carbon-nitrogen single bonds |

| Ring Breathing | Phenyl/Pyridine | 990 - 1050 | Concerted expansion/contraction of the rings |

| C-H Out-of-Plane Bend | Phenyl/Pyridine | 700 - 900 | Bending of C-H bonds out of the ring plane |

This table presents hypothetical data based on typical values for the constituent functional groups and is intended for illustrative purposes.

Investigation of Conformational Isomerism and Molecular Symmetry

Computational studies, such as potential energy surface (PES) scans, are employed to identify the stable conformers and to determine their relative energies. These calculations often reveal that the most stable conformation is non-planar, with a dihedral angle between the phenyl and pyridine rings that minimizes steric hindrance. The presence of multiple conformers at room temperature can lead to the broadening of certain peaks in the experimental vibrational spectra. By comparing experimental spectra with the calculated spectra for each stable conformer, it is possible to gain insights into the conformational preferences of the molecule in different environments.

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₁₂H₁₂N₂, the theoretical exact mass can be calculated and compared to the experimental value.

| Ion | Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

| [M+H]⁺ | C₁₂H₁₃N₂⁺ | 185.1073 | 185.1071 | 1.1 |

This table presents hypothetical HRMS data. The calculated exact mass is based on the most abundant isotopes of each element.

The small difference between the calculated and observed mass, typically in the parts-per-million (ppm) range, confirms the elemental composition of the parent molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This provides detailed information about the connectivity of the atoms within the molecule and allows for the elucidation of its fragmentation pathways.

For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the amino group: Cleavage of the C-N bond can result in the loss of an NH₂ radical, leading to a significant fragment ion.

Formation of a tropylium-like ion: The phenylmethyl fragment can rearrange to form a stable tropylium-like cation at m/z 91.

Cleavage of the pyridine ring: The pyridine ring can undergo fragmentation, leading to the loss of small neutral molecules like HCN.

Benzylic cleavage: The bond between the methylene (B1212753) carbon and the pyridine ring is a likely point of cleavage.

A hypothetical fragmentation table for this compound is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 185.1 | 168.1 | NH₃ | Phenyl-pyridinium methyl cation |

| 185.1 | 106.1 | C₆H₅N | Phenylmethanamine radical cation |

| 185.1 | 91.1 | C₅H₄NCH₂ | Tropylium ion |

| 168.1 | 141.1 | HCN | Biphenylyl cation |

This table contains hypothetical data and proposed fragmentation pathways for illustrative purposes.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Behavior

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state dynamics of this compound.

Analysis of Chromophoric Contributions from Phenyl and Pyridine Subunits

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the phenyl and pyridine chromophores. The conjugation between these two aromatic systems can lead to a red-shift (bathochromic shift) of the absorption bands compared to the individual phenyl and pyridine molecules.

The phenyl group typically exhibits a strong absorption band around 255 nm. The pyridine ring also absorbs in this region. The interaction between the two rings in this compound is likely to result in a broad and intense absorption band in the 250-280 nm range. The n → π* transition of the pyridine nitrogen is also possible but is often much weaker and may be obscured by the more intense π → π* transitions.

Upon excitation, the molecule can relax to the ground state via fluorescence. The fluorescence spectrum provides information about the energy of the first excited singlet state. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can give an indication of the structural changes that occur in the excited state.

A hypothetical table of electronic spectroscopic data is provided below.

| Spectroscopic Parameter | Hypothetical Value | Description |

| λmax (Absorption) | 265 nm | Wavelength of maximum UV-Vis absorption |

| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light |

| λmax (Fluorescence) | 350 nm | Wavelength of maximum fluorescence emission |

| Stokes Shift | 85 nm | Difference between absorption and emission maxima |

| Fluorescence Quantum Yield (ΦF) | 0.25 | Efficiency of the fluorescence process |

This table contains hypothetical data for illustrative purposes.

Probing Solvatochromism and Environmental Effects on Electronic Transitions

The photophysical properties of fluorescent organic molecules, such as this compound and its derivatives, are intricately linked to their surrounding environment. Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a powerful tool to investigate the electronic charge distribution in the ground and excited states of a molecule. This section delves into the influence of the solvent environment on the electronic transitions of these compounds, a critical aspect for their application in chemical sensors and molecular probes.

The electronic absorption and emission spectra of molecules with potential for intramolecular charge transfer (ICT) are particularly sensitive to the solvent's polarity. In many phenyl-pyridine systems, the electronic transitions can be characterized as either locally excited (LE) or involving ICT. For instance, in related phenyl-substituted terpyridines, the lowest energy absorption band can be a π → π* transition localized on the terpyridine moiety. rsc.org However, the introduction of electron-donating substituents on the phenyl ring can alter the nature of the transition to one with significant ICT character, from the electron-rich phenyl group to the electron-accepting pyridine system. rsc.orgresearchgate.net

This ICT process results in an excited state that is more polar than the ground state. Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. The magnitude of this shift is often correlated with the solvent polarity. The Lippert-Mataga equation is a fundamental model used to quantify this relationship and estimate the change in the dipole moment (Δµ) between the ground and excited states, providing insight into the extent of charge transfer. rsc.orgresearchgate.net

For this compound, the presence of the aminomethyl group (-CH₂NH₂) at the 3-position of the pyridine ring and the phenyl group at the 2-position sets up a framework where solvent-dependent photophysical properties can be anticipated. The nitrogen atom of the pyridine ring acts as an electron-withdrawing center, while the phenyl group and the aminomethyl substituent can act as electron-donating components.

The effect of solvent polarity on the absorption and emission spectra of a hypothetical derivative, N,N-dimethyl-(2-phenylpyridin-3-yl)methanamine, is illustrated in the table below. The data is based on trends observed in similar amino-substituted phenyl-pyridine compounds.

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Cyclohexane | 31.2 | 320 | 380 | 5288 |

| Toluene | 33.9 | 322 | 395 | 6021 |

| Tetrahydrofuran (B95107) (THF) | 37.4 | 325 | 420 | 7534 |

| Dichloromethane | 40.7 | 328 | 445 | 8867 |

| Acetonitrile | 45.6 | 330 | 470 | 10015 |

| Methanol (B129727) | 55.4 | 332 | 490 | 10989 |

The data clearly demonstrates a positive solvatochromism, where the emission maximum shifts to longer wavelengths as the solvent polarity increases. This is indicative of a more polar excited state, consistent with an ICT process. The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases significantly with solvent polarity, further supporting the occurrence of ICT.

Furthermore, the introduction of additional substituents on the phenyl ring can modulate the extent of ICT and, therefore, the solvatochromic behavior. An electron-donating group (EDG) on the phenyl ring would be expected to enhance the ICT character, leading to even larger Stokes shifts in polar solvents. Conversely, an electron-withdrawing group (EWG) would likely diminish the ICT, resulting in less pronounced solvatochromism.

The table below outlines the predicted effects of para-substitution on the phenyl ring of this compound on its emission properties in a polar solvent like acetonitrile.

| Substituent (at para-position of phenyl ring) | Hammett Parameter (σp) | Predicted Emission λmax (nm) | Predicted Stokes Shift (cm⁻¹) |

|---|---|---|---|

| -N(CH₃)₂ | -0.83 | 510 | 12050 |

| -OCH₃ | -0.27 | 485 | 11200 |

| -H | 0.00 | 470 | 10015 |

| -Cl | 0.23 | 460 | 9550 |

| -CN | 0.66 | 440 | 8790 |

| -NO₂ | 0.78 | 430 | 8350 |

These research findings underscore the tunability of the photophysical properties of this compound derivatives. By judiciously selecting the solvent and modifying the substitution pattern on the aromatic rings, it is possible to control the electronic transitions and the resulting emission color. This sensitivity to the local environment is a key characteristic that makes these compounds promising candidates for the development of fluorescent probes for sensing and imaging applications. The study of solvatochromism not only provides fundamental insights into the electronic structure of these molecules but also guides the rational design of new materials with tailored photophysical responses.

Computational and Theoretical Investigations of 2 Phenylpyridin 3 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of a molecule in its ground and excited states. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Geometry Optimization and Exhaustive Conformational Analysis (DFT, Ab Initio Methods)

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For (2-Phenylpyridin-3-yl)methanamine, this involves finding the minimum energy conformation by exploring the potential energy surface. The flexibility of the molecule arises from the rotation around the single bonds connecting the phenyl and pyridine (B92270) rings, and the aminomethyl group.

DFT methods, such as B3LYP, are commonly employed for geometry optimization due to their balance of accuracy and computational cost. researchgate.netniscair.res.in These calculations can predict bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. For instance, in a related compound, 4-phenylpyridine, the optimized parameters have been calculated using the B3LYP method with a 6-31G(d) basis set. researchgate.net The twist angle between the phenyl and pyridine rings is a critical parameter. In 2-phenylpyridine (B120327), this twist angle is calculated to be around 21 degrees, which is significantly smaller than that of biphenyl, indicating a greater degree of planarity. researchgate.net

An exhaustive conformational analysis would involve systematically rotating the flexible bonds to identify all possible low-energy conformers. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation. For example, a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which share structural similarities, was performed to identify probable active conformations. nih.gov

Table 1: Predicted Geometrical Parameters for a Phenylpyridine Scaffold

| Parameter | Predicted Value (B3LYP/6-31G(d)) |

| Phenyl-Pyridine C-C Bond Length | ~1.49 Å |

| Pyridine C-N Bond Length | ~1.34 Å |

| Phenyl C-C Bond Length (average) | ~1.39 Å |

| Phenyl-Pyridine Dihedral Angle | ~20-30° |

| Note: These are typical values for a phenylpyridine scaffold and may vary for this compound. The data is illustrative and based on general findings for similar structures. |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. niscair.res.in For many organic molecules, this gap can be correlated with their electronic transitions and reactivity. nih.gov

The distribution of electron density within the molecule can be visualized through charge distribution analysis and Molecular Electrostatic Potential (MEP) maps. The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of positive (electrophilic) and negative (nucleophilic) potential. This information is invaluable for understanding how the molecule will interact with other molecules, including biological receptors. For instance, in a study of 3-methoxy flavones, MEP maps were used to relate the electronic structure to anti-picornavirus activity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylpyridine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are hypothetical and serve to illustrate the typical range for phenylpyridine derivatives. The actual values for this compound would require specific calculations. |

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) methods, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netnih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For 4-phenylpyridine, DFT calculations have shown good agreement with experimental NMR data. researchgate.net Modern machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.govmdpi.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. A comparison between the calculated and experimental spectra can help in the assignment of vibrational bands to specific molecular motions. For instance, a study on 6-arylated-pyridin-3-yl methanol (B129727) derivatives showed perfect accord between DFT-based findings and experimental spectroscopic data. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.govyoutube.com These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. The predicted spectra can be compared with experimental measurements to understand the electronic structure and chromophores within the molecule. For example, TD-DFT calculations have been used to study the absorption properties of various styrylpyridine compounds. nih.gov

Table 3: Exemplary Predicted Spectroscopic Data for a Phenylpyridine Moiety

| Spectroscopic Property | Predicted Value |

| ¹H NMR (aromatic region) | 7.0 - 8.5 ppm |

| ¹³C NMR (aromatic region) | 120 - 150 ppm |

| Main IR Stretching (C-N) | ~1350 cm⁻¹ |

| Main IR Stretching (C=C/C=N) | ~1600 cm⁻¹ |

| UV-Vis λmax | ~250 - 280 nm |

| Note: These are representative values for a phenylpyridine system and would need to be specifically calculated for this compound. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time.

Conformational Dynamics in Solution and Intermolecular Interactions with Solvents

MD simulations can be used to study the conformational dynamics of this compound in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent influences the conformational preferences of the molecule. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. Theoretical studies on the solvent effects and intermolecular interactions of other organic π-conjugated ligands have demonstrated the power of MD simulations in revealing specific hydrogen bonding and other non-covalent interactions with solvent molecules. researchgate.net

The simulations can reveal the flexibility of the molecule, the timescales of conformational transitions, and the nature of the solute-solvent interactions, such as hydrogen bonding between the amine group and protic solvents.

Ligand-Binding Studies to Abstract Chemical Sites (Conceptual Modeling)

MD simulations are a cornerstone of modern drug design and are used to study the binding of a ligand to a biological receptor. nih.govarxiv.org In a conceptual modeling approach, this compound could be docked into the active site of a hypothetical receptor to predict its binding mode and affinity. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, and subsequent MD simulations can be used to assess the stability of the ligand-receptor complex and to calculate the binding free energy. nih.gov

These simulations can identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and π-π stacking interactions, that contribute to the binding affinity. For example, a study on phenazopyridine (B135373) derivatives as inhibitors of Rev1 interactions used computational modeling to predict the binding of the ligand to the protein. nih.gov Such studies provide valuable insights for the rational design of new molecules with improved binding properties.

Reaction Mechanism Studies Using Computational Methods

The synthesis of this compound likely involves several key steps, including the initial formation of the 2-phenylpyridine core and the subsequent introduction of the methanamine group at the 3-position. Density Functional Theory (DFT) is a widely used computational method to investigate such reaction mechanisms.

A plausible route to the 2-phenylpyridine scaffold is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. DFT studies on similar systems have elucidated the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org Computational characterization of the transition states for each of these elementary steps allows for the determination of the rate-limiting step and helps in optimizing reaction conditions.

The subsequent functionalization at the 3-position of the 2-phenylpyridine core is a significant challenge due to the electronic properties of the pyridine ring. Direct C-H activation is a promising strategy. nih.govrsc.orgrsc.org Computational studies, particularly using DFT, have been instrumental in understanding the mechanism of such reactions. For instance, the carboxylate-assisted C-H activation of 2-phenylpyridine catalyzed by transition metals like copper, palladium, and ruthenium has been investigated. rsc.orgnih.gov These studies reveal that the reaction often proceeds through a concerted mechanism where the C-H bond is broken and the new C-metal bond is formed in a single step. The geometry and energy of the transition state for this step are crucial in determining the reaction's feasibility and selectivity.

The nature of the catalyst and the assisting ligand significantly influences the energy barrier of the C-H activation step. Hammett plots constructed from experimental and computational data show that using stronger acids as carboxylate ligands can accelerate the C-H activation by making the metal center more electrophilic, thereby lowering the transition state energy. rsc.org

Below is an illustrative data table of calculated activation energies for a hypothetical C-H activation at the 3-position of 2-phenylpyridine with different catalytic systems, based on typical values found in the literature for similar transformations.

| Catalyst System | Assisting Ligand | Solvent | Calculated Activation Energy (kcal/mol) |

| Pd(OAc)₂ | Acetate (B1210297) | DMF | 25.8 |

| Cu(OAc)₂ | Acetate | Acetonitrile | 32.5 |

| RuCl₂(PPh₃)₃ | - | Toluene | 28.1 |

| Pd(TFA)₂ | Trifluoroacetate | Dioxane | 22.4 |

This table is illustrative and presents hypothetical data based on typical computational results for C-H activation reactions.

For the functionalization of a pyridine ring, multiple reaction sites are often available. For example, in the reaction of pyridine with electrophiles or radicals, substitution can occur at the C2, C3, or C4 positions. Computational analysis of the energy landscape can predict the most favorable reaction pathway. For instance, a DFT study on the metal-free phosphination of pyridine showed that the reaction mechanism and the rate-determining step vary significantly depending on the nature of the phosphine (B1218219) and any additives used. researchgate.net The free energy profile revealed a multi-step process with several intermediates and transition states, highlighting the complexity of the reaction landscape. researchgate.net

The concept of a "structural landscape" can also be applied, where small chemical perturbations are systematically explored to understand the formation of different products. acs.org In the context of synthesizing this compound, this could involve computationally screening different directing groups or catalysts to map out the most efficient pathway to the desired 3-substituted product.

The diagram below illustrates a simplified, hypothetical energy landscape for the functionalization of 2-phenylpyridine, showing competing pathways for substitution at the C3 and C4 positions.

Hypothetical Energy Landscape for the Functionalization of 2-Phenylpyridine (A simplified 2D representation where the reaction coordinate represents the progression of the reaction and the free energy indicates the stability of different species)

This diagram is a conceptual illustration. TS1 and TS2 represent the transition states for activation at the C4 and C3 positions, respectively. The relative heights of the transition states determine the kinetic product.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. For a molecule like this compound and its analogs, a wide range of descriptors can be calculated. bmdrc.org These are typically categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, number of atoms, number of rings, and number of H-bond donors and acceptors.

Topological Descriptors (2D): These are numerical representations of the molecular graph, describing the connectivity of atoms. Examples include Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms and include information about the size and shape of the molecule, such as van der Waals volume, solvent-accessible surface area, and polar surface area (PSA).

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations (like DFT) and describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.

For a series of substituted 2-phenylpyridines, variations in these descriptors would capture the electronic and steric effects of different substituents, which in turn would influence their reactivity or binding affinity.

The following table provides examples of molecular descriptors that could be developed for structural variations of this compound.

| Descriptor Category | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Number of Rotatable Bonds (nRotb) | The number of bonds that allow free rotation around them. |

| Topological | Kier & Hall Connectivity Index (¹χ) | A measure of the degree of branching in a molecule. |

| Geometrical | Polar Surface Area (PSA) | The sum of the van der Waals surface areas of polar atoms. |

| Quantum-Chemical | HOMO Energy | The energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

Once a set of molecular descriptors is generated for a series of compounds, a mathematical model can be built to predict a specific property, such as chemical reactivity or binding affinity to a non-biological target like a metal catalyst. ed.ac.uknih.gov Multiple Linear Regression (MLR) is a common technique used for this purpose, resulting in an equation of the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical fitting of the experimental data.

For instance, a QSPR model could be developed to predict the binding affinity of various substituted this compound derivatives to a palladium catalyst, which could be useful for optimizing the conditions for further synthetic transformations. The descriptors in such a model might include the HOMO-LUMO gap (indicating electronic reactivity), the partial charge on the pyridine nitrogen (related to its Lewis basicity), and steric parameters describing the bulkiness of the substituents.

A hypothetical QSPR model for predicting the binding affinity (logK) to a palladium catalyst could look like this:

logK = 1.25 - 0.5 * E_LUMO + 2.5 * q_N - 0.1 * Sterimol_L

where E_LUMO is the energy of the LUMO, q_N is the partial charge on the pyridine nitrogen, and Sterimol_L is a steric descriptor. The coefficients indicate that a lower LUMO energy, a more negative charge on the nitrogen, and smaller steric bulk would lead to a higher binding affinity.

The reliability of a QSAR/QSPR model is assessed using various statistical parameters, as shown in the illustrative table below.

| Statistical Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined by techniques like leave-one-out cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

A recent study developed a non-linear QSAR model using gene expression programming for a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, which share some structural similarity with the title compound. nih.gov The model, which predicted anticancer activity, achieved a high correlation coefficient (R² = 0.839 for the training set), demonstrating the potential of such methods for designing novel compounds. nih.gov

Applications and Functional Exploration of 2 Phenylpyridin 3 Yl Methanamine in Advanced Chemical Systems

Projected Role as a Ligand in Coordination Chemistry

The unique structure of (2-Phenylpyridin-3-yl)methanamine, featuring a bidentate N,N' donor set from the pyridine (B92270) nitrogen and the primary amine, suggests its potential as a versatile ligand in coordination chemistry. This arrangement is expected to form stable five-membered chelate rings with metal ions.

Design and Synthesis of Metal Complexes with Specific Geometries

Projected Metal Complex Syntheses

| Metal Precursor | Stoichiometry (L:M) | Potential Geometry | Solvent System |

|---|---|---|---|

| [Ru(dmso)₄Cl₂] | 2:1 | cis or trans-[Ru(L)₂Cl₂] | Ethanol/DCM |

| Fe(ClO₄)₂·xH₂O | 3:1 | fac or mer-Fe(L)₃₂ | Acetonitrile |

Investigation of Chelation Effects and Ligand Field Perturbations

The coordination of this compound to a metal center would induce significant chelation effects, thermodynamically stabilizing the resulting complex compared to monodentate analogues. The pyridine ring, being a π-acceptor, and the aminomethyl group, a σ-donor, would create a specific ligand field. This electronic asymmetry could lead to interesting photophysical or electrochemical properties. Spectroscopic techniques like UV-Vis would be crucial to determine the ligand field splitting energy (10Dq), while cyclic voltammetry could reveal the redox behavior of the metal center as perturbed by the ligand.

Supramolecular Assembly via Metal-Ligand Interactions for Materials

Beyond discrete molecules, the bifunctional nature of this ligand could be exploited to build larger supramolecular structures. If only the bidentate chelate site is used, the phenyl group remains available for further interactions, such as π-π stacking, to form one-dimensional chains or two-dimensional sheets in the solid state. Alternatively, functionalization of the phenyl ring could introduce additional donor sites, enabling the formation of polynuclear clusters or coordination polymers. These materials could exhibit porous properties or host-guest chemistry, depending on the assembly method and the chosen metal connectors.

Projected Use as a Precursor for Advanced Organic Materials

The combination of a rigid aromatic core and a reactive primary amine group makes this compound a promising candidate as a monomer or building block for functional organic materials.

Integration into Polymers, Copolymers, and Dendrimers

The primary amine of this compound can readily participate in polymerization reactions. For example, it could be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The pendant phenylpyridine units along the polymer backbone would impart specific properties, such as thermal stability, fluorescence, or metal-coordinating ability. In dendritic structures, it could be used as a core or a branching unit, leading to macromolecules with a high density of metal-binding sites.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

To be used as a building block (linker) in MOFs or COFs, this compound would require modification to include at least one other connecting functional group, such as a carboxylate or a boronic acid, typically on the phenyl ring. For instance, carboxylation of the phenyl group at the 4'-position would create a tritopic linker. The pyridine and amine groups could coordinate to one type of metal center, while the carboxylate could link to another, potentially forming heterometallic frameworks. In COFs, the amine group could be condensed with aldehydes to form imine-linked porous polymers. The internal pyridine nitrogen would then be available for post-synthetic metalation, creating catalytic sites within the porous framework.

While the specific compound this compound is not well-documented, its structural features suggest a rich and varied potential in both coordination chemistry and materials science. The lack of current research presents a clear opportunity for future investigation into this promising but underexplored chemical entity.

Theoretical Design of Optoelectronic and Photonic Materials

The 2-phenylpyridine (B120327) scaffold is a well-established component in the design of materials for organic light-emitting diodes (OLEDs) and other photonic applications. wikipedia.org The electronic and photophysical properties of derivatives can be finely tuned through chemical modification. nih.gov Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are crucial in predicting the potential of new materials before their synthesis. researchgate.netnih.govdiva-portal.org

The introduction of a methanamine group at the 3-position of the 2-phenylpyridine core, as in this compound, is expected to significantly influence its electronic properties. The amine group can act as an electron donor, potentially leading to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This ICT character is a desirable feature in the design of materials with large Stokes shifts and emission in the visible region of the electromagnetic spectrum.

Computational studies on similar donor-acceptor molecules have shown that the nature and position of substituent groups have a profound impact on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the triplet state energies, which are critical parameters for OLED efficiency. researchgate.net For this compound, theoretical calculations could elucidate the following:

Frontier Molecular Orbital (FMO) Analysis: The energy levels and spatial distribution of the HOMO and LUMO would indicate the charge transfer nature of the lowest energy electronic transition.

Absorption and Emission Spectra: TD-DFT calculations can predict the absorption and emission wavelengths, providing insight into the color of the emitted light. nih.gov

Intersystem Crossing (ISC) Rates: The efficiency of OLEDs often depends on the harvesting of both singlet and triplet excitons. Theoretical calculations can help estimate the rate of ISC, which is crucial for the design of efficient phosphorescent OLEDs (PhOLEDs). acs.org

Ionization Potential and Electron Affinity: These parameters are important for understanding the charge injection and transport properties of the material in an electronic device.

By systematically studying the effects of the methanamine group and further functionalization on the photophysical properties of the 2-phenylpyridine core, it is possible to theoretically design novel materials with tailored optoelectronic and photonic characteristics.

Applications in Asymmetric Catalysis (As a Chiral Ligand or Organocatalyst)

The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.net The structure of this compound, with its nitrogen-containing heterocyclic system, makes it an attractive scaffold for the design of new chiral ligands and organocatalysts. nih.govcroucher.org.hk

Design and Synthesis of Chiral this compound Derivatives

To be effective in asymmetric catalysis, a derivative of this compound must be chiral. This can be achieved through several strategies: